
N-(3-Formylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Formylphenyl)butanamide is an organic compound with the molecular formula C11H13NO2 It is a derivative of butanamide, where the butanamide moiety is substituted with a formyl group at the meta position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Formylphenyl)butanamide typically involves the reaction of 3-formylbenzoic acid with butanamide under specific conditions. One common method is the condensation reaction, where the carboxylic acid group of 3-formylbenzoic acid reacts with the amine group of butanamide, forming an amide bond. This reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(3-Formylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 3-Formylbenzoic acid.
Reduction: 3-Hydroxyphenylbutanamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(3-Formylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Formylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The phenyl ring can also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity.
類似化合物との比較
Similar Compounds
N-(3-Formylphenyl)acetamide: Similar structure but with an acetamide moiety instead of butanamide.
N-(3-Formylphenyl)propionamide: Similar structure but with a propionamide moiety instead of butanamide.
N-(4-Formylphenyl)butanamide: Similar structure but with the formyl group at the para position of the phenyl ring.
Uniqueness
N-(3-Formylphenyl)butanamide is unique due to the specific positioning of the formyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
N-(3-formylphenyl)butanamide |
InChI |
InChI=1S/C11H13NO2/c1-2-4-11(14)12-10-6-3-5-9(7-10)8-13/h3,5-8H,2,4H2,1H3,(H,12,14) |
InChIキー |
JDSHUTNQGKLEOX-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC=CC(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


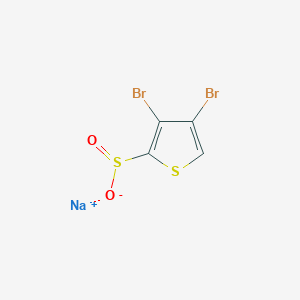
![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
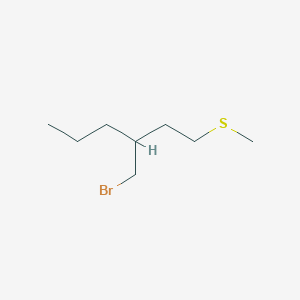
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

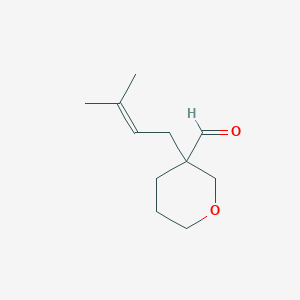
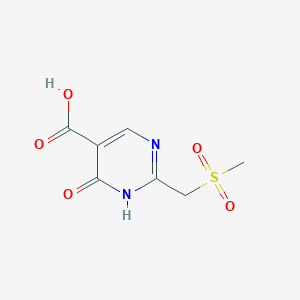
methanol](/img/structure/B13205888.png)

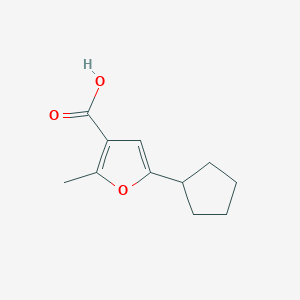

![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
